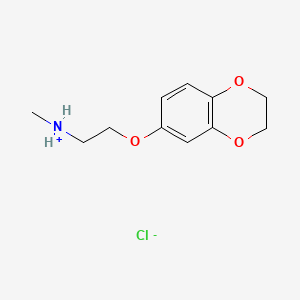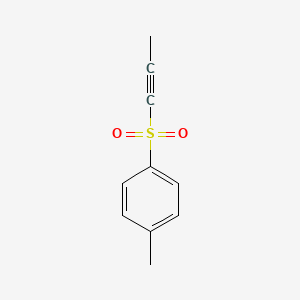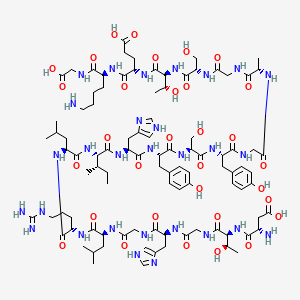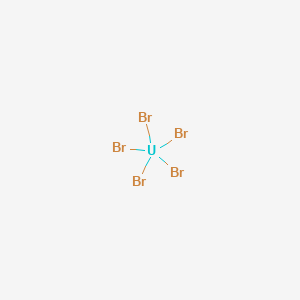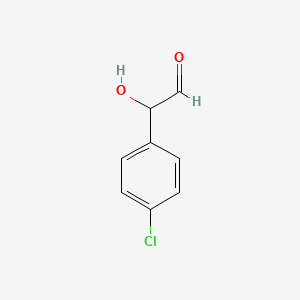
2-(4-Chlorophenyl)-2-hydroxyacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-hydroxyacetaldehyde is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxyacetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-hydroxyacetaldehyde typically involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to introduce the hydroxyacetaldehyde group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product . The reaction is typically carried out in an anhydrous solvent like diethyl ether under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-2-hydroxyacetaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Chlorophenyl)-2-hydroxyacetic acid.
Reduction: 2-(4-Chlorophenyl)-2-hydroxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-2-hydroxyacetaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-2-hydroxyacetaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)-2-hydroxyacetic acid: An oxidized form of the compound with similar chemical properties.
2-(4-Chlorophenyl)-2-hydroxyethanol: A reduced form with different reactivity.
4-Chlorobenzaldehyde: A precursor in the synthesis of 2-(4-Chlorophenyl)-2-hydroxyacetaldehyde.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
34025-32-6 |
|---|---|
Molekularformel |
C8H7ClO2 |
Molekulargewicht |
170.59 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C8H7ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5,8,11H |
InChI-Schlüssel |
UQKYFRJARJXYDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



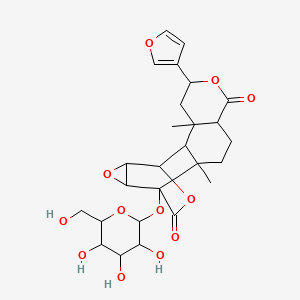
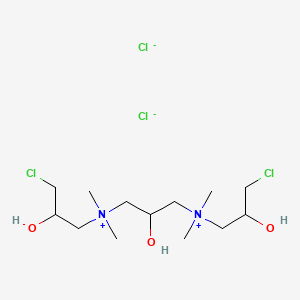
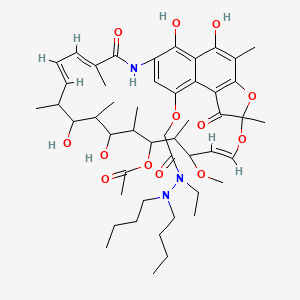

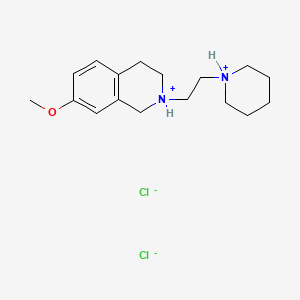
![Furazano[3,4-b]pyrazin-5-ol, 6-amino-](/img/structure/B13739711.png)
